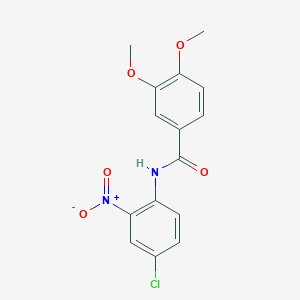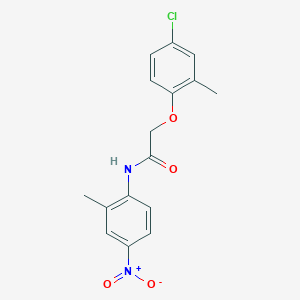
N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide, also known as CNDB or Compound 22, is a novel small molecule that has been gaining interest in the scientific community for its potential therapeutic applications. CNDB belongs to the class of benzamides and has been found to exhibit potent anti-cancer properties.
科学研究应用
N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
作用机制
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide involves the inhibition of the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer cells and is responsible for cell proliferation, survival, and metabolism. N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide inhibits this pathway by binding to the ATP-binding site of mTOR and preventing its activation. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has been found to exhibit low toxicity in normal cells and tissues. It has been shown to induce apoptosis in cancer cells without affecting normal cells. N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has also been found to inhibit tumor growth in xenograft models of breast and lung cancer. In addition, N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has been found to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
实验室实验的优点和局限性
One of the advantages of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide is its potent anti-cancer properties. It has been found to exhibit cytotoxic effects against various cancer cell lines at low concentrations. Another advantage is its low toxicity in normal cells and tissues. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide is its low solubility in aqueous solutions. This can make it difficult to administer in vivo experiments.
未来方向
For the development of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide include improving its solubility, investigating its potential as a combination therapy, and exploring its therapeutic potential for other diseases.
合成方法
The synthesis of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-2-nitroaniline in the presence of a base to form N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide. The yield of the synthesis is around 60%, and the purity of the compound can be increased through recrystallization.
属性
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-11-5-4-10(16)8-12(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPIPPKZIWPQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5197986.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5197987.png)
![1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5197992.png)

![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5198002.png)
![2-methoxy-4-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5198008.png)
![diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate](/img/structure/B5198014.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5198028.png)
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198029.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5198052.png)
![N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B5198067.png)
![2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5198070.png)

![N-allyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5198077.png)